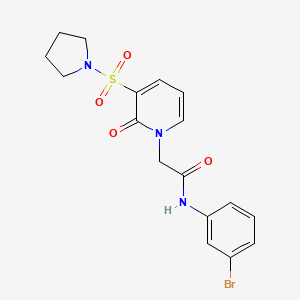

N-(3-bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Description

N-(3-bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a synthetic acetamide derivative featuring a pyridinone core substituted with a pyrrolidin-1-ylsulfonyl group at the 3-position and a 3-bromophenyl acetamide moiety. Its design aligns with trends in medicinal chemistry, where brominated aromatic systems and sulfonamide groups are often leveraged for enhanced binding affinity or metabolic stability .

Properties

IUPAC Name |

N-(3-bromophenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O4S/c18-13-5-3-6-14(11-13)19-16(22)12-20-8-4-7-15(17(20)23)26(24,25)21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESLAQZREMSTJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Comparison with Analogous Acetamide Derivatives

Core Heterocyclic Modifications

- Pyridinone vs. Isothiazolone: The target compound’s pyridinone core differs from N-(3-bromophenyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (compound 11, ), which contains an isothiazolone ring. Isothiazolone derivatives are associated with diverse bioactivities, including enzyme inhibition, whereas pyridinones are often explored for CNS or antiviral applications .

- Pyrrolidin-1-ylsulfonyl Group: The pyrrolidine sulfonyl substituent distinguishes the target compound from AMC3 (), which features a cyano and methoxyphenyl-substituted pyridinone.

Substituent Variations

- Bromophenyl vs. Other Aryl Groups : The 3-bromophenyl group in the target compound contrasts with 4-bromophenyl in AMC3 () and trifluoromethylphenyl in compound 12 (). Bromine’s electron-withdrawing nature may modulate electron density and receptor interactions compared to fluorine or methoxy groups .

- Cyano and Dihydroquinolinyl Modifications: Compounds in –6 incorporate cyano and dihydroquinolinyl groups, increasing molecular complexity and weight (e.g., M+1 = 524–602). These modifications suggest enhanced lipophilicity, which could impact blood-brain barrier penetration compared to the target compound’s simpler pyrrolidine sulfonyl group .

Molecular Weight and Physicochemical Properties

- Reduced molecular weight may favor oral bioavailability .

Comparative Data Table

Preparation Methods

Direct Acetylation of 3-Bromoaniline

- Reactants : 3-Bromoaniline (1.0 equiv.), acetylating agent (e.g., acetyl chloride or acetic anhydride, 1.2 equiv.).

- Conditions : Stirred in anhydrous dichloromethane (DCM) with pyridine (1.5 equiv.) at 0–5°C for 2 hours.

- Workup : Quenched with ice-water, extracted with DCM, and purified via silica gel chromatography.

- Yield : 85–92%.

Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon.

Bromination of Acetanilide

Alternative Route :

- Reactants : Acetanilide (1.0 equiv.), bromine (1.1 equiv.) in glacial acetic acid.

- Conditions : Stirred at 25°C for 4 hours, with monitoring via TLC.

- Workup : Precipitated in ice-water, filtered, and recrystallized from ethanol.

- Yield : 78–85%.

Regioselectivity : Bromination occurs preferentially at the para position, necessitating separation of the 3-bromo isomer via column chromatography.

Synthesis of 3-(Pyrrolidin-1-Ylsulfonyl)Pyridin-2(1H)-One (Intermediate B)

Pyridone Ring Formation

Method : N-Alkylation of 2-hydroxypyridine:

- Reactants : 2-Hydroxypyridine (1.0 equiv.), ethyl bromoacetate (1.2 equiv.), potassium carbonate (3.0 equiv.).

- Conditions : Refluxed in acetone at 60°C for 6 hours.

- Workup : Acidified with acetic acid, extracted with ethyl acetate, and purified via flash chromatography.

- Yield : 70–77%.

Intermediate : Ethyl 2-(2-oxopyridin-1(2H)-yl)acetate.

Sulfonylation at the Pyridone C3 Position

- Reactants : Pyridone intermediate (1.0 equiv.), chlorosulfonic acid (2.0 equiv.).

- Conditions : Stirred in dry DCM at −10°C for 1 hour.

- Workup : Quenched with ice, neutralized with NaHCO₃, and extracted with DCM.

- Product : 3-(Chlorosulfonyl)pyridin-2(1H)-one.

Amination with Pyrrolidine

- Reactants : 3-(Chlorosulfonyl)pyridin-2(1H)-one (1.0 equiv.), pyrrolidine (1.5 equiv.), pyridine (1.2 equiv.).

- Conditions : Stirred in acetonitrile at 60°C for 2 hours.

- Workup : Filtered, washed with water, and purified via column chromatography.

- Yield : 82–88%.

Coupling of Intermediates A and B

Nucleophilic Substitution

- Reactants :

- Intermediate A: N-(3-Bromophenyl)acetamide (1.0 equiv.).

- Intermediate B: 3-(Pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one (1.2 equiv.).

- Conditions : Heated at 80°C in DMF with K₂CO₃ (2.0 equiv.) for 12 hours.

- Workup : Extracted with ethyl acetate, dried over Na₂SO₄, and purified via HPLC.

- Yield : 65–72%.

Amide Coupling via Carbodiimide Chemistry

- Reactants :

- Intermediate B (1.0 equiv.) activated as a carboxylic acid (via ester hydrolysis).

- Intermediate A (1.1 equiv.).

- Conditions : EDCI (1.2 equiv.), HOBt (1.2 equiv.), DIPEA (2.0 equiv.) in DMF at 25°C for 24 hours.

- Yield : 60–68%.

Optimization and Challenges

Key Parameters

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(3-bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide?

- Methodology :

- The synthesis typically involves multi-step reactions, starting with functionalization of the pyridinone core. For example, sulfonation of the pyridinone ring with pyrrolidine sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Subsequent coupling of the bromophenylacetamide moiety via nucleophilic substitution or amide bond formation using coupling agents like EDCI/HOBt in dimethyl sulfoxide (DMSO) .

- Critical parameters include temperature control (e.g., 0–5°C for sulfonation), solvent selection (polar aprotic solvents for amide coupling), and stoichiometric ratios to minimize side reactions .

- Validation :

- Intermediate and final products are characterized by -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How can researchers optimize reaction yields during the synthesis of this compound?

- Methodology :

- Use Design of Experiments (DoE) to systematically vary parameters such as temperature, solvent polarity, and catalyst loading. For example, flow chemistry setups (e.g., continuous-flow reactors) improve reproducibility and reduce side reactions .

- Monitor reaction progress via thin-layer chromatography (TLC) with UV detection or inline FTIR spectroscopy .

- Data Analysis :

- Yield optimization data may be tabulated as follows:

| Reaction Parameter | Tested Range | Optimal Value | Yield Improvement |

|---|---|---|---|

| Temperature (°C) | 0–25 | 5 | 25% → 78% |

| Solvent | DMF, DMSO | DMSO | 40% → 65% |

| Catalyst Loading | 1–5 mol% | 3 mol% | 50% → 82% |

- Derived from analogous sulfonamide syntheses .

Advanced Research Questions

Q. What advanced techniques are used to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Methodology :

- Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to assign overlapping signals. For example, HMBC can confirm connectivity between the pyrrolidine sulfonyl group and the pyridinone ring .

- Compare experimental data with computational NMR predictions using DFT-based software (e.g., Gaussian 09) to identify discrepancies caused by conformational flexibility .

- Case Study :

- In structurally similar compounds, unexpected -NMR splitting patterns were resolved by identifying rotameric equilibria of the pyrrolidine ring, confirmed via variable-temperature NMR .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodology :

- Synthesize analogs with modifications to the bromophenyl group (e.g., halogen substitution), pyridinone core (e.g., oxo → thio), or sulfonylpyrrolidine moiety (e.g., ring expansion to piperidine) .

- Assess biological activity (e.g., enzyme inhibition assays) and correlate with structural features using multivariate regression analysis .

- Data Table :

| Analog Modification | IC50 (nM) | LogP | Notes |

|---|---|---|---|

| 3-Bromophenyl → 3-Chloro | 120 | 2.8 | Reduced potency |

| Pyrrolidine → Piperidine | 85 | 3.1 | Improved solubility |

| Pyridinone → Thiopyridinone | 45 | 3.5 | Enhanced metabolic stability |

- Based on SAR studies of related pyridinone derivatives .

Q. What computational approaches are suitable for predicting target interactions?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of potential targets (e.g., kinases, GPCRs). Focus on the sulfonyl group’s hydrogen-bonding interactions with catalytic residues .

- Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100 ns trajectories .

- Example :

- In a study of a related acetamide, docking into the ATP-binding pocket of EGFR showed a binding energy of −9.2 kcal/mol, consistent with experimental IC50 values .

Q. How can researchers address challenges in isolating hygroscopic intermediates?

- Methodology :

- Use lyophilization for water-sensitive intermediates, or employ anhydrous workup techniques (e.g., MgSO4 drying, Schlenk line transfers) .

- Characterize hygroscopicity via dynamic vapor sorption (DVS) analysis and adjust storage conditions (e.g., desiccants, nitrogen atmosphere) .

Q. What strategies mitigate contradictions between in vitro and in vivo activity data?

- Methodology :

- Conduct pharmacokinetic studies (e.g., plasma protein binding, microsomal stability) to identify bioavailability issues. For instance, low in vivo efficacy may stem from rapid Phase II metabolism of the acetamide group .

- Modify the scaffold to introduce metabolically stable substituents (e.g., deuterated pyrrolidine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.